1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
CAS No.: 1797890-28-8
Cat. No.: VC5762172
Molecular Formula: C22H22BrNO4
Molecular Weight: 444.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797890-28-8 |
|---|---|
| Molecular Formula | C22H22BrNO4 |
| Molecular Weight | 444.325 |
| IUPAC Name | 1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
| Standard InChI | InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3 |
| Standard InChI Key | QJXNOVNJJZBYNS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br |
Introduction
Chemical Identification and Structural Features
Core Structure and Functional Groups
The compound belongs to the spirocyclic benzofuran-piperidine family, characterized by a fused bicyclic system where a benzofuran moiety is connected to a piperidine ring via a spiro carbon atom. The 3H-spiro[2-benzofuran-1,4'-piperidine]-3-one backbone is substituted at the 1'-position with a propanoyl group bearing a 3-bromo-4-methoxyphenyl substituent . Key structural features include:
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Spirocyclic framework: Enhances conformational rigidity, potentially improving binding affinity to biological targets.
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Bromo-methoxyphenyl group: Introduces electron-withdrawing (bromo) and electron-donating (methoxy) effects, influencing reactivity and pharmacokinetics.
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Propanoyl linker: Facilitates interactions with enzymatic active sites or receptor pockets.
Spectroscopic and Computational Data
While direct experimental data for this compound is limited, analogs such as 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride (CAS 37663-44-8) provide foundational insights:
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Log P (octanol-water): Predicted consensus value of 1.72, suggesting moderate lipophilicity .
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TPSA (Topological Polar Surface Area): 21.26 Ų, indicative of limited membrane permeability .
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Synthetic accessibility score: 2.35 (scale: 1 = easy, 10 = difficult), reflecting moderate complexity .
Synthetic Routes and Optimization
Key Reaction Strategies
Synthesis of spirocyclic benzofuran-piperidine derivatives typically involves multi-step protocols:
Formation of the Spiro Core
The spirocyclic system is constructed via acid-catalyzed cyclization or transition metal-mediated coupling. For example, 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride is synthesized using sodium triacetoxyborohydride in dichloroethane (DCE), achieving yields up to 63% .
Acylation at the Piperidine Nitrogen
The propanoyl side chain is introduced via amide coupling. A representative procedure involves:
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Reacting the spirocyclic amine with 3-(3-bromo-4-methoxyphenyl)propanoic acid using HATU and DIPEA in DMF .
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Yields for analogous reactions range from 16% to 52%, depending on steric and electronic factors .
Optimization Challenges
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Steric hindrance: Bulky substituents on the piperidine ring reduce coupling efficiency.
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Solubility issues: Polar aprotic solvents (e.g., DMA, DMF) are required to dissolve intermediates .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
| Property | Value (Predicted) | Method |
|---|---|---|
| Aqueous solubility | 0.443 mg/mL (ESOL model) | Log S = -2.71 |
| Plasma stability | Moderate (t1/2 > 6 h) | CYP3A4 inhibition |
| Thermal stability | Stable up to 160°C | Analog data |
ADME Profiling
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BBB permeability: Likely due to moderate log P and low TPSA .
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P-glycoprotein substrate: Yes, potential for drug-drug interactions .
| Parameter | 3H-Spiro[isobenzofuran-1,4'-piperidine] Derivatives |
|---|---|
| IC50 (CYP2D6 inhibition) | <10 µM |
| EC50 (5-HT2A receptor) | 120 nM (estimated) |
Applications and Future Directions
Drug Development
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Lead optimization: Structural modifications to improve CYP2D6 selectivity.
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Prodrug strategies: Esterification of the ketone to enhance bioavailability.
Material Science
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Ligands for metal-organic frameworks (MOFs): Spirocyclic rigidity aids in porous material design.
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